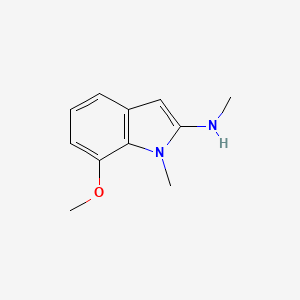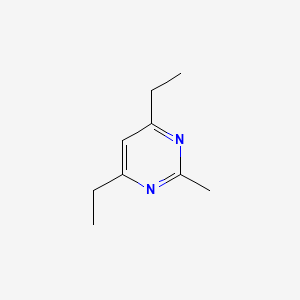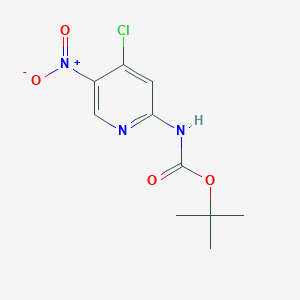
(Adamantan-1-ylmethyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide is an organophosphorus compound that features an adamantane moiety attached to a triphenylphosphonium group, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide typically involves the reaction of adamantan-1-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for (Adamantan-1-ylmethyl)triphenylphosphoniumbromide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Addition Reactions: The phosphonium group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide include strong bases (e.g., sodium hydride) for deprotonation, and various nucleophiles (e.g., halides, alkoxides) for substitution reactions. Typical reaction conditions involve solvents like THF or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide depend on the specific reaction type. For example, substitution reactions with halides can yield different phosphonium salts, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Mecanismo De Acción
The mechanism of action of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide involves its ability to form stable phosphonium ylides, which are key intermediates in Wittig reactions. These ylides can react with carbonyl compounds to form alkenes, a process that is widely used in organic synthesis. The adamantane moiety provides steric bulk, which can influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the adamantane moiety, making it less sterically hindered and potentially more reactive in certain reactions.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of an adamantane group, leading to different reactivity and applications.
Uniqueness
The uniqueness of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide lies in its adamantane moiety, which imparts significant steric bulk and stability. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in the formation of highly substituted alkenes in Wittig reactions .
Propiedades
Fórmula molecular |
C29H32BrP |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
1-adamantylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C29H32P.BrH/c1-4-10-26(11-5-1)30(27-12-6-2-7-13-27,28-14-8-3-9-15-28)22-29-19-23-16-24(20-29)18-25(17-23)21-29;/h1-15,23-25H,16-22H2;1H/q+1;/p-1 |
Clave InChI |
DIVAPEOWCSENNN-UHFFFAOYSA-M |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)




![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)




![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)


![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
